molecular formula C15H20N2O B8109442 1-Benzyl-1,8-diazaspiro[4.5]decan-2-one

1-Benzyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8109442
M. Wt: 244.33 g/mol
InChI Key: FRODHKXRHGRJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,8-diazaspiro[45]decan-2-one is a spirocyclic compound known for its unique structural features and significant biological activities This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,8-diazaspiro[4.5]decan-2-one typically involves the condensation of N-benzylpiperidone with appropriate amines and other reagents. One common method includes the use of thioglycolic acid in a one-pot three-component condensation reaction under reflux conditions in toluene. This reaction is facilitated by the removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,8-diazaspiro[4.5]decan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The benzyl group and nitrogen atoms in the spirocyclic structure make it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Benzyl-1,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 1-Benzyl-1,8-diazaspiro[4.5]decan-2-one primarily involves the inhibition of specific enzymes and receptors. For instance, it acts as a potent inhibitor of RIPK1 kinase activity, blocking the activation of the necroptosis pathway. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its interaction with other proteins and substrates involved in the necroptosis signaling pathway .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1,8-diazaspiro[4.5]decan-2-one stands out due to its benzyl group, which enhances its chemical reactivity and biological activity. Its ability to inhibit RIPK1 kinase activity makes it a promising candidate for therapeutic applications, particularly in the treatment of inflammatory and necroptosis-related diseases .

Properties

IUPAC Name

1-benzyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-6-7-15(8-10-16-11-9-15)17(14)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRODHKXRHGRJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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